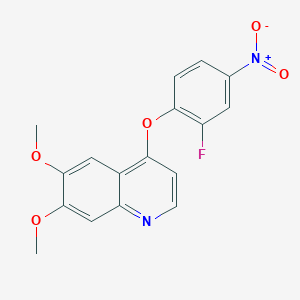
4-(2-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉
概述
描述
“4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound has a close relation to “4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol”, which has a molecular weight of 300.251.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine” involved a carbon-11 N-methylation in ethanol, followed by sodium borohydride reduction2. However, the specific synthesis process for “4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline” is not readily available.Molecular Structure Analysis
The molecular structure of “4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline” is not explicitly available. However, related compounds such as “4-(2-fluoro-4-nitrophenoxy)-2-hydrazinylpyrimidine” and “4-(2-fluoro-4-nitrophenoxy)benzoic acid” have been analyzed, showing multiple bonds, aromatic bonds, and six-membered rings34.Chemical Reactions Analysis
The chemical reactions involving “4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline” are not explicitly documented. However, related compounds have been studied. For example, “4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine” undergoes MAO-catalyzed oxidation and spontaneous hydrolysis2.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline” are not explicitly available. However, “4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol” is known to be a white to yellow powder or crystals, stored at room temperature1.科学研究应用
复杂喹啉的合成
- 吡咯并[4,3,2-de]喹啉的合成:罗伯茨等人(1997 年)的研究详细介绍了由 6,7-二甲氧基-4-甲基喹啉合成吡咯并[4,3,2-de]喹啉,这一过程与合成包括 4-(2-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉在内的复杂喹啉有关。本研究提供了将氨基硝基苯酚化合物转化为硝基喹啉的见解,这是合成各种喹啉衍生物的关键步骤 (Roberts, Joule, Bros, & Álvarez, 1997)。
抗分枝杆菌活性
- 合成和抗分枝杆菌评价:赵等人(2005 年)对氟喹诺酮衍生物进行了研究,这些衍生物在结构上与 4-(2-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉相关。本研究突出了这些衍生物的抗分枝杆菌活性,表明类似喹啉化合物具有潜在的治疗应用 (Zhao, Chen, Sheu, Chen, Wang, & Tzeng, 2005)。
化学相互作用和反应
- 与脱氧核苷酸的相互作用:温克尔和蒂诺科(1979 年)探讨了 4-硝基喹啉 1-氧化物(一种与 4-(2-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉相关的化合物)与脱氧核苷酸的相互作用。本研究提供了对生物系统中硝基喹啉化学行为的见解,可推而广之用于了解类似化合物的相互作用 (Winkle & Tinoco, 1979)。
抗肿瘤化合物的合成
- 芳基酰胺化路线的合成:甘顿和克尔(2007 年)报道了二氢吡咯并[3,2-e]吲哚和吡咯并[3,2-f]四氢喹啉的合成,它们在结构上与 4-(2-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉相关。这种合成对于开发抗肿瘤化合物具有重要意义,表明类似喹啉衍生物在癌症研究中的潜在用途 (Ganton & Kerr, 2007)。
安全和危害
The safety and hazards of “4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline” are not explicitly known. However, “4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol” is associated with hazard statements H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled1.
未来方向
The future directions for the study of “4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine or imaging could be explored.
Please note that this analysis is based on the limited information available and the specifics about “4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline” may vary. For a comprehensive understanding, further research and consultation with a chemistry professional is recommended.
属性
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-14(11)25-15-4-3-10(20(21)22)7-12(15)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRMSZPCHBTAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


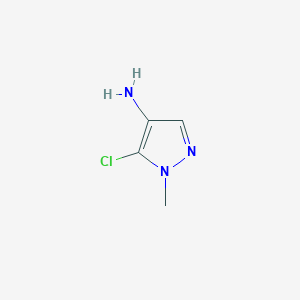
![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)
![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)
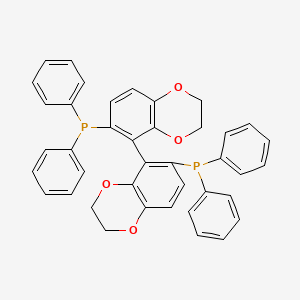
![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3182321.png)
![N,N-bis((S)-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3182327.png)
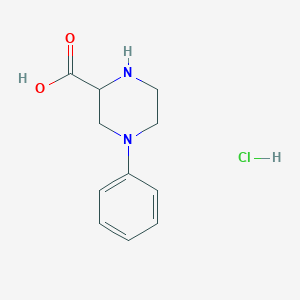
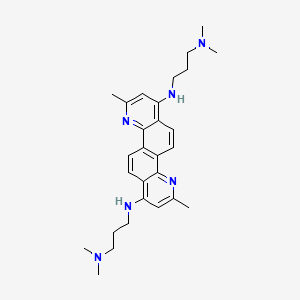
![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)
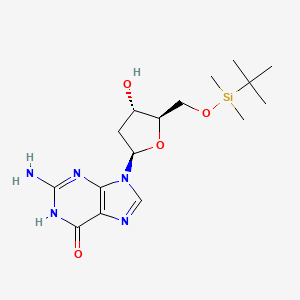
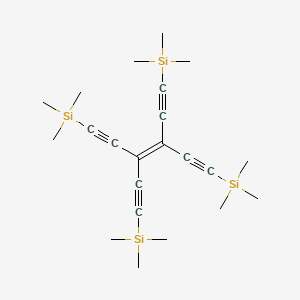
![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)